Lipophilicity (XLogP3) vs. N-Methyl and Unsubstituted Analogs
The target compound possesses a computed XLogP3 of 1.3, which is approximately 0.4 log units higher than the predicted value for the N-methyl analog (N-methyl-2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine, predicted XLogP3 ≈ 0.9) and 0.7 log units higher than the unsubstituted 2-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidin-4-amine (predicted XLogP3 ≈ 0.6) [1]. This difference in lipophilicity can influence the compound's passive membrane permeability and its ability to engage intracellular kinase targets, providing a measurable parameter for selecting the appropriate analog for cell-based assays.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | N-methyl analog: XLogP3 ≈ 0.9; Unsubstituted analog: XLogP3 ≈ 0.6 (predicted) |
| Quantified Difference | ΔXLogP3 = +0.4 and +0.7 |
| Conditions | Computed by XLogP3 3.0 (PubChem release); comparator values are predicted based on structural similarity. |
Why This Matters
This quantifiable lipophilicity difference allows researchers to select the analog with the optimal balance between solubility and permeability for their specific assay requirements, directly impacting hit confirmation and lead optimization phases.
- [1] PubChem Compound Summary for CID 155800709. Computed XLogP3-AA value. National Center for Biotechnology Information (2026). View Source
